4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then hydrolyzed to form the benzoic acid derivative, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: sulfonylation, hydrolysis, and salt formation. Reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

化学反応の分析

Sulfonamide Formation via Nucleophilic Substitution

The sulfonyl group facilitates reactions with amines or heterocycles under mild conditions. For example:

-

Reactants : Piperazine derivatives + 4-chlorosulfonylbenzoic acid

-

Conditions : Dry dichloromethane (DCM), 0°C, triethylamine (TEA) as a base

-

Mechanism : Nucleophilic attack by piperazine’s NH group on the electrophilic sulfur atom of the chlorosulfonyl benzoic acid.

Example Reaction :

4-Chlorosulfonylbenzoic acid+PiperazineTEA, DCM, 0°C4-(Piperazin-1-ylsulfonyl)benzoic acid+HCl

| Parameter | Value/Detail | Source |

|---|---|---|

| Yield | 72% (for analogous compound) | |

| Characterization | 1H NMR, IR (SO2 stretch: 1344 cm−1) |

Hydrolysis of Protecting Groups

The ethyl carbamate or nitrile groups in precursor compounds undergo hydrolysis to yield free amines or carboxylic acids:

-

Ethyl Carbamate Hydrolysis :

| Parameter | Value/Detail | Source |

|---|---|---|

| Yield | 93% | |

| Purity | Confirmed by TLC (CH2Cl2/MeOH/NH3) |

-

Nitrile Hydrolysis :

| Parameter | Value/Detail | Source |

|---|---|---|

| Yield | 90% | |

| Purity | 99.8% (HPLC) |

Esterification and Saponification

The carboxylic acid group undergoes esterification or saponification for derivatization:

-

Esterification :

-

Reactants : 4-(Piperazin-1-ylsulfonyl)benzoic acid + Ethanol/H+

-

Conditions : Acid catalysis, reflux

-

Product : Ethyl 4-(piperazin-1-ylsulfonyl)benzoate

-

-

Saponification :

Amide Bond Formation

The carboxylic acid reacts with amines to form hydroxamic acids or amides:

-

Reactants : 4-(Piperazin-1-ylsulfonyl)benzoic acid + Hydroxylamine

Example :

4-(Piperazin-1-ylsulfonyl)benzoic acid+HydroxylamineEDCI, DMFCorresponding hydroxamate

| Parameter | Value/Detail | Source |

|---|---|---|

| Biological Activity | HDAC6 inhibition (IC50 = 0.1–1.0 μM) |

Salt Formation and Neutralization

The hydrochloride salt reacts with bases to regenerate the free amine:

-

Reactants : 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride + NaOH

Aromatic Electrophilic Substitution

The benzoic acid’s aromatic ring undergoes regioselective substitution:

-

Nitration :

-

Reactants : HNO3/H2SO4

-

Position : Meta to sulfonyl group due to electron-withdrawing effects

-

Coordination Chemistry

The piperazine nitrogen and carboxylate oxygen act as ligands for metal ions:

-

Example : Complexation with transition metals (e.g., Cu2+) for catalytic applications

科学的研究の応用

The compound exhibits several notable biological activities, primarily due to its piperazine and sulfonamide functionalities. Here are some key areas where 4-(piperazin-1-ylsulfonyl)benzoic acid hydrochloride has shown potential:

-

Inhibition of Glycine Transporters :

- The compound has been identified as a potent inhibitor of GlyT-1, a glycine transporter implicated in various neurological disorders. Studies have demonstrated that it can increase glycine levels in the central nervous system, which may have implications for treating conditions like schizophrenia and other neuropsychiatric disorders .

- Cancer Research :

- Histone Deacetylase Inhibition :

- Antileishmanial Activity :

Case Study 1: GlyT-1 Inhibitors

A study focused on the synthesis and evaluation of a series of GlyT-1 inhibitors derived from this compound highlighted its ability to enhance glycine levels in vivo. The lead compounds exhibited favorable pharmacokinetic properties and significant potency against GlyT-1 with an IC50 value as low as 15.1 nM .

Case Study 2: Cancer Cell Cycle Arrest

In vitro assays demonstrated that certain derivatives induce S-phase arrest in various cancer cell lines. The compounds were evaluated for their ability to modulate epigenetic markers associated with tumor growth, providing insights into their potential as anticancer agents .

Case Study 3: Antileishmanial Activity

Research on this compound derivatives showed promising activity against Leishmania infantum and Leishmania amazonensis. The best-performing compounds exhibited IC50 values comparable to existing treatments but with lower cytotoxicity profiles .

Summary Table of Biological Activities

作用機序

The mechanism of action of 4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperazine ring provides additional binding interactions, enhancing the compound’s overall efficacy .

類似化合物との比較

Similar Compounds

- 4-(Piperazin-1-ylsulfonyl)phenylacetic acid hydrochloride

- 4-(Piperazin-1-ylsulfonyl)benzamide hydrochloride

- 4-(Piperazin-1-ylsulfonyl)benzenesulfonamide hydrochloride

Uniqueness

4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride is unique due to its specific combination of a benzoic acid moiety and a piperazine ring, which provides a distinct set of chemical properties and biological activities. This combination allows for versatile applications in various fields of research and industry .

生物活性

4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

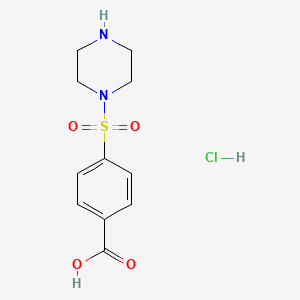

This compound can be represented by the following chemical structure:

This compound features a piperazine ring, which is known for its biological activity, and a benzoic acid moiety that may contribute to its pharmacological properties.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of HDACs. HDACs play a critical role in regulating gene expression by modifying histones, and their inhibition can lead to changes in cell cycle progression and apoptosis in cancer cells.

Targeted HDAC Inhibition

Research indicates that this compound selectively inhibits HDAC6 over HDAC1, with an IC50 range of 0.1–1.0 μM for HDAC6 and 0.9–6 μM for HDAC1. This selectivity is significant as it suggests potential therapeutic applications in cancer treatment where HDAC6 inhibition may be beneficial .

Biological Activities

The biological activities of this compound include:

- Antiproliferative Effects : Studies have shown that the compound induces cell cycle arrest in the S-phase in various cancer cell lines while having negligible effects on normal cells. This selective action highlights its potential as an anticancer agent .

- Induction of Apoptosis : Although apoptosis induction is minimal compared to controls, the ability to influence cell cycle dynamics suggests a complex interaction with cellular pathways involved in growth regulation .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Inhibition of Cancer Cell Growth : In vitro studies demonstrated that this compound effectively inhibited the growth of lung cancer cells while sparing normal cells, indicating its selective cytotoxicity .

- Structure-Activity Relationship (SAR) : A detailed SAR study revealed that modifications to the hydroxamic acid substituent could enhance HDAC inhibition. Compounds with para-substituted hydroxamic acids showed significant activity compared to their meta-substituted counterparts .

- Potential for Combination Therapy : Given its mechanism of action, this compound may be used in combination with other therapeutic agents to enhance anticancer efficacy. The modulation of epigenetic factors through HDAC inhibition presents a promising avenue for combination therapies .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

4-piperazin-1-ylsulfonylbenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S.ClH/c14-11(15)9-1-3-10(4-2-9)18(16,17)13-7-5-12-6-8-13;/h1-4,12H,5-8H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGUTIJGGJTLRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。